

# The Dawn of Synthetic Antimalarials: A Technical History of Plasmocid's Discovery

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Plasmocid**, also known as Pamaquine and initially named Plasmochin, holds a significant place in the history of medicinal chemistry as the second synthetic antimalarial drug to be discovered, following methylene blue.[1] Its development in the 1920s marked a pivotal moment, demonstrating that synthetic compounds could effectively combat malaria, a disease that had for centuries been treated with the natural product quinine. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of **Plasmocid**, its chemical properties, mechanism of action, and the early experimental work that established its use. The document is intended for researchers, scientists, and drug development professionals interested in the evolution of antimalarial therapies.

# **Historical Discovery and Development**

The journey of **Plasmocid** began in the laboratories of Bayer in Elberfeld, Germany, a hub of chemical and pharmaceutical innovation in the early 20th century. The development of synthetic dyes had laid the groundwork for the systematic synthesis and testing of new chemical entities for therapeutic purposes.

1.1. The German Initiative and Synthesis (1924)



In 1924, a team of German chemists, Wilhelm Schulemann, Fritz Schoenhoefer, and August Wingler, successfully synthesized the compound that would be named Plasmochin.[1] Their work was a part of a broader effort in Germany to develop synthetic drugs, a field that had gained momentum after the successes with compounds like Salvarsan for syphilis. The synthesis of **Plasmocid** was a landmark achievement, showcasing the potential of rational drug design in an era dominated by natural remedies.

#### 1.2. Early Preclinical Evaluation: The Avian Malaria Model (1926)

Following its synthesis, the antimalarial properties of **Plasmocid** were first demonstrated by Wilhelm Roehl in 1926. Roehl utilized an avian malaria model, infecting birds with the Plasmodium parasite to test the efficacy of the new compound. His experiments successfully showed that **Plasmocid** was effective in treating malaria in these animal models, paving the way for its introduction into human medicine.[1] Avian malaria was a standard experimental system for malaria research in the early 20th century.

#### 1.3. A Breakthrough in Human Malaria: Preventing Relapse (1929)

A significant milestone in the clinical application of **Plasmocid** came in 1929 with a large-scale trial conducted by the Royal Army Medical Corps and the British Indian Medical Service. This trial provided the first conclusive evidence that a drug could prevent the relapse of Plasmodium vivax malaria.[2] Prior to this, it was understood that patients with vivax malaria would experience recurrent episodes of the disease, and there was no effective treatment to prevent these relapses.[2] This discovery was a major advancement in the management of this debilitating form of malaria.

## **Quantitative Data Summary**

Detailed quantitative data from the initial historical studies on **Plasmocid** are not extensively available in modern digital archives. The following tables summarize the available information on its toxicity.

Table 1: Acute Toxicity of Pamaquine



| Test Type | Route of<br>Exposure | Species     | Dose        | Toxic Effects                                               |
|-----------|----------------------|-------------|-------------|-------------------------------------------------------------|
| LD50      | Oral                 | Mouse       | 68 mg/kg    | Details not<br>reported other<br>than lethal dose<br>value. |
| LDLo      | Subcutaneous         | Mouse       | 12.5 mg/kg  | Changes in motor activity, dyspnea.                         |
| LDLo      | Unreported           | Human (man) | 7.353 mg/kg | Details not<br>reported other<br>than lethal dose<br>value. |
| LDLo      | Subcutaneous         | Dog         | 20 mg/kg    | Details not reported other than lethal dose value.          |
| LDLo      | Oral                 | Cat         | 7.5 mg/kg   | Coma, methemoglobine mia- carboxyhemoglo bin.               |
| LDLo      | Subcutaneous         | Cat         | 5 mg/kg     | Coma, methemoglobine mia- carboxyhemoglo bin.               |



| LDLo | Intravenous | Cat | 5 mg/kg | Convulsions or effect on seizure threshold, coma, methemoglobine mia-carboxyhemoglo |
|------|-------------|-----|---------|-------------------------------------------------------------------------------------|
|      |             |     |         | bin.                                                                                |

Source: Adapted from available toxicity data.

# **Experimental Protocols**

The precise, detailed experimental protocols from the 1920s are not fully available in contemporary literature. However, based on the scientific practices of the era, the following are reconstructed outlines of the key experimental methodologies.

#### 3.1. Synthesis of Pamaquine (**Plasmocid**)

While the original 1924 synthesis by Schulemann, Schoenhoefer, and Wingler is not detailed in readily available sources, a modern preparation method provides insight into the chemical process. The synthesis involves a two-step reaction:

- Halogenation of 8-amino-6-methoxyquinoline: The amino group on 8-amino-6-methoxyquinoline is substituted with a halogen (e.g., bromine or chlorine) to produce an 8-halogen-6-methoxyquinoline intermediate. This can be achieved through a Sandmeyer-type reaction using copper halides and a diazotizing agent.
- Coupling with 5-diethylamino-2-aminopentane: The resulting 8-halogen-6-methoxyquinoline is then coupled with 5-diethylamino-2-aminopentane to yield pamaquine. This coupling is a nucleophilic substitution reaction.

A YouTube video describes a synthesis starting with 4-methoxy-2-nitroaniline, which undergoes a Skraup reaction with glycerol in the presence of sulfuric acid and an oxidizing agent (nitrobenzene) to form the quinoline ring system. The nitro group is then reduced to an amine, followed by condensation with 4-bromo-N,N-diethylpentan-1-amine to yield pamaquine.[3][4]

## Foundational & Exploratory





#### 3.2. Avian Malaria Efficacy Testing (Reconstructed from Roehl's 1926 work)

The avian malaria model was crucial for the initial screening of antimalarial compounds.

- Parasite and Host: Canaries or other small birds were typically used as the host organism.
   The birds would be infected with a species of avian malaria parasite, such as Plasmodium relictum or Plasmodium cathemerium.
- Infection: Infection was induced by injecting the birds with blood containing the malaria parasites.
- Drug Administration: Pamaquine would have been administered orally or via injection at various doses to different groups of infected birds.
- Efficacy Assessment: The effectiveness of the treatment would have been determined by
  microscopic examination of blood smears to monitor the level of parasitemia (the percentage
  of red blood cells infected with the parasite). A reduction in parasitemia or complete
  clearance of parasites from the blood would indicate efficacy. The overall health and survival
  of the birds would also have been monitored.

#### 3.3. Clinical Trial for Vivax Malaria Relapse Prevention (Reconstructed from the 1929 trial)

The 1929 trial by the Royal Army Medical Corps was a landmark study. While the specific protocol is not detailed in the available search results, a typical clinical trial of that era would have involved the following elements:

- Study Population: Soldiers and personnel who had contracted P. vivax malaria in endemic regions.
- Treatment Groups: Participants would have been divided into at least two groups: a
  treatment group receiving pamaquine and a control group likely receiving the standard
  treatment of the time (quinine) or no preventative treatment for relapse.
- Dosing: The pamaquine group would have received a specific daily dose of the drug for a defined period.



- Follow-up: Both groups would have been monitored over an extended period (months) for the recurrence of malaria symptoms and the presence of parasites in their blood.
- Outcome Measurement: The primary outcome would have been the rate of relapse in each group. A significantly lower relapse rate in the pamaquine group would demonstrate its efficacy in preventing vivax malaria relapses.

## **Signaling Pathways and Experimental Workflows**

#### 4.1. Mechanism of Action of 8-Aminoquinolines

Pamaquine is an 8-aminoquinoline, a class of compounds that includes primaquine. The precise molecular mechanism of action of 8-aminoquinolines is still not fully elucidated but is believed to involve metabolic activation.

The current hypothesis suggests a two-step process:

- CYP-mediated Metabolism: The parent drug is metabolized by cytochrome P450 enzymes (predominantly CYP2D6) in the liver into reactive, hydroxylated metabolites.
- Redox Cycling and ROS Generation: These metabolites undergo redox cycling, a process
  that generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen
  peroxide. The accumulation of ROS within the parasite is thought to cause oxidative damage
  to essential biomolecules, leading to parasite death.

This mechanism is thought to be responsible for the drug's activity against the liver stages (hypnozoites) of P. vivax and P. ovale, as well as its gametocytocidal effects.



Click to download full resolution via product page

Caption: Proposed mechanism of action for 8-aminoquinolines like Pamaquine.

4.2. Mechanism of Hemolysis in G6PD Deficiency







The same oxidative stress mechanism is responsible for the primary toxicity of pamaquine: hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. G6PD is a crucial enzyme in the pentose phosphate pathway, which is the only source of NADPH in red blood cells. NADPH is essential for regenerating reduced glutathione (GSH), a key antioxidant that protects red blood cells from oxidative damage.

In G6PD-deficient individuals, the production of NADPH is impaired. When they are exposed to oxidant drugs like pamaquine, their red blood cells cannot cope with the increased oxidative stress from the drug's metabolites. This leads to the oxidation of hemoglobin and other cellular components, damage to the red blood cell membrane, and ultimately, hemolysis (the rupture of red blood cells).

#### 4.3. Historical Drug Discovery Workflow

The discovery of **Plasmocid** exemplifies the early drug discovery workflow, which was a blend of organic synthesis, animal screening, and clinical observation.





Click to download full resolution via product page

Caption: Early 20th-century workflow for antimalarial drug discovery, exemplified by **Plasmocid**.



### Conclusion

The discovery of **Plasmocid** was a seminal event in the history of chemotherapy. It validated the concept that synthetic molecules could be designed to effectively treat infectious diseases, a paradigm shift that fueled the growth of the modern pharmaceutical industry. Although **Plasmocid** (Pamaquine) has been largely replaced by the less toxic and more effective 8-aminoquinoline, primaquine, its historical importance cannot be overstated. The early research on **Plasmocid** laid the foundation for our understanding of how to treat the relapsing forms of malaria and highlighted the critical issue of drug-induced hemolysis in G6PD-deficient individuals, a consideration that remains paramount in the development and deployment of antimalarial drugs today.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PLASMOCHIN, PLASMOCHIN WITH QUININE SALTS AND ATABRINE IN MALARIA THERAPY | Semantic Scholar [semanticscholar.org]
- 2. Pamaquine Wikipedia [en.wikipedia.org]
- 3. Antirelapse Efficacy of Various Primaquine Regimens for Plasmodium vivax PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of relapse periodicity in Plasmodium vivax malaria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dawn of Synthetic Antimalarials: A Technical History of Plasmocid's Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209422#historical-context-of-plasmocid-discovery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com